

# Application Note: NMR Characterization of 2-Isopropyl-4-nitro-1H-imidazole

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## Compound of Interest

Compound Name: **2-Isopropyl-4-nitro-1H-imidazole**

Cat. No.: **B125551**

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## Abstract

This document provides a detailed protocol for the synthesis and subsequent NMR characterization of **2-Isopropyl-4-nitro-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of readily available experimental NMR data for this specific molecule, this note presents a predictive analysis of its <sup>1</sup>H and <sup>13</sup>C NMR spectra based on established chemical shift values of analogous structures. The provided experimental protocols are based on general, well-established synthetic methodologies for nitroimidazole derivatives.

## Introduction

Nitroimidazoles are a critical class of heterocyclic compounds exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and hypoxic cell radiosensitizing properties. The introduction of an isopropyl group at the 2-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. This application note outlines the predicted NMR characteristics of **2-Isopropyl-4-nitro-1H-imidazole** and provides a robust protocol for its synthesis and purification, facilitating further research and development.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-Isopropyl-4-nitro-1H-imidazole**. These predictions are derived from the analysis of structurally related compounds, including various nitroimidazoles and isopropyl-substituted aromatic systems. The spectra are predicted for a sample dissolved in Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), a common solvent for imidazole derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Isopropyl-4-nitro-1H-imidazole** in DMSO-d<sub>6</sub>

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~ 8.0 - 8.5	s	-
CH (isopropyl)	~ 3.0 - 3.5	sept	~ 7.0
CH <sub>3</sub> (isopropyl)	~ 1.2 - 1.4	d	~ 7.0
NH	~ 12.0 - 14.0	br s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Isopropyl-4-nitro-1H-imidazole** in DMSO-d<sub>6</sub>

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~ 150 - 155
C-4	~ 145 - 150
C-5	~ 120 - 125
CH (isopropyl)	~ 25 - 30
CH <sub>3</sub> (isopropyl)	~ 20 - 25

## Experimental Protocols

### 1. Synthesis of **2-Isopropyl-4-nitro-1H-imidazole**

This protocol is a proposed synthetic route based on the nitration of 2-isopropyl-1H-imidazole.

**Materials:**

- 2-Isopropyl-1H-imidazole
- Fuming Nitric Acid (90%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
- Slowly add 2-isopropyl-1H-imidazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
- In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 2-isopropyl-1H-imidazole in sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Carefully pour the reaction mixture onto crushed ice.

- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## 2. NMR Sample Preparation and Data Acquisition

### Materials:

- Synthesized and purified **2-Isopropyl-4-nitro-1H-imidazole**
- DMSO-d<sub>6</sub> (NMR grade)
- NMR tube (5 mm)
- Pipettes

### Procedure:

- Weigh approximately 5-10 mg of the purified **2-Isopropyl-4-nitro-1H-imidazole** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of DMSO-d<sub>6</sub> to the NMR tube.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz).

- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

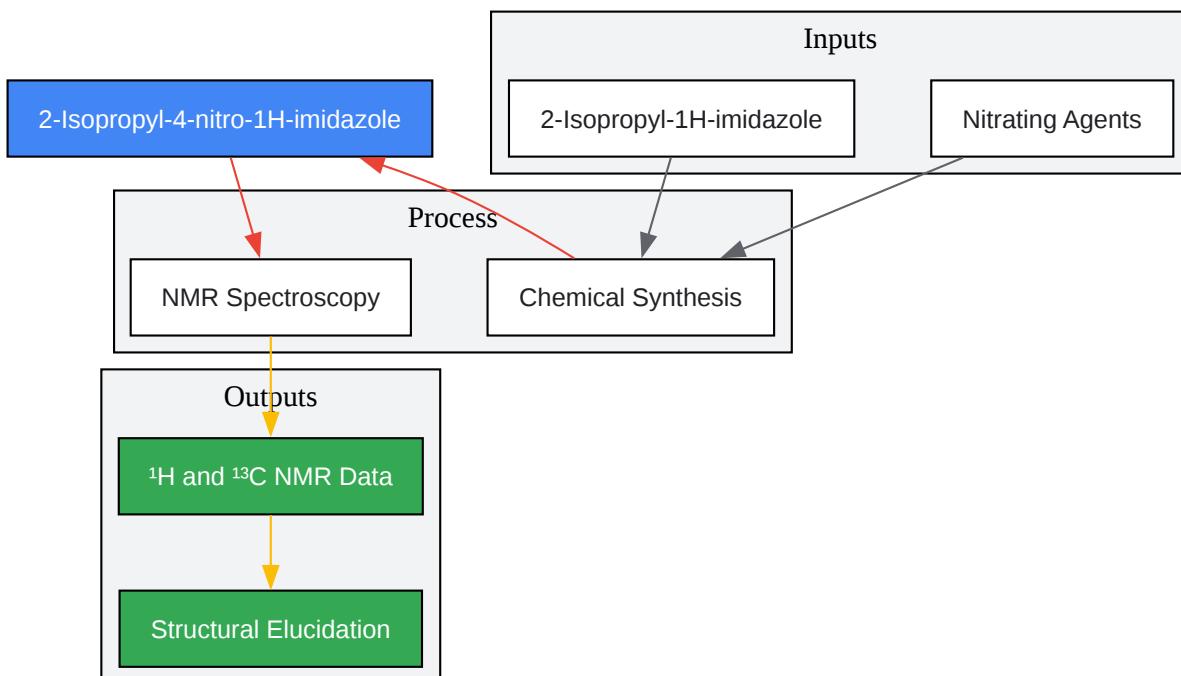
## Visualizations

The following diagrams illustrate the key processes described in this application note.



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Caption: Synthetic and characterization workflow for **2-Isopropyl-4-nitro-1H-imidazole**.



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Caption: Logical relationship from starting materials to structural elucidation.

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